molecular formula C6H7ClN2O B13656102 5-(Aminomethyl)-6-chloropyridin-3-ol

5-(Aminomethyl)-6-chloropyridin-3-ol

Cat. No.: B13656102
M. Wt: 158.58 g/mol
InChI Key: MJGPWLSKVKJBHM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-chloropyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-chloropyridin-3-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by reductive amination using formaldehyde and ammonia or an amine source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the aminomethyl group under milder conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-chloropyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary or secondary amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

5-(Aminomethyl)-6-chloropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-chloropyridin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine and hydroxyl groups can participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-chloropyridin-3-ol
  • 5-(Aminomethyl)-6-bromopyridin-3-ol
  • 5-(Aminomethyl)-6-chloropyridin-2-ol

Uniqueness

5-(Aminomethyl)-6-chloropyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 6-position and the hydroxyl group at the 3-position allows for unique interactions and reactions that are not observed in its analogs .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

5-(aminomethyl)-6-chloropyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H,2,8H2

InChI Key

MJGPWLSKVKJBHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)O

Origin of Product

United States

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